2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline-3-carbonitrile family, characterized by a bicyclic scaffold with fused cyclohexene and pyridine rings. Key structural features include:
- 3-Chlorophenyl group at position 4, contributing electron-withdrawing effects.
- 7,7-Dimethyl substituents, increasing steric bulk and lipophilicity.
- Nitrile group at position 3, offering reactivity for further functionalization.
The molecular formula is C₂₀H₂₂ClN₃O, with a molecular weight of 367.87 g/mol (exact mass inferred from analogs in ). Its stereochemistry (undefined in the evidence) and puckered hexahydroquinoline ring (referencing general ring puckering principles in ) likely influence conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C20H23ClN4O |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H23ClN4O/c1-20(2)9-15-18(16(26)10-20)17(12-6-5-7-13(21)8-12)14(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3 |
InChI Key |
JCAPVZXALOBVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC(=CC=C3)Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Fe₃O₄@SiO₂-SO₃H Nanoparticle-Catalyzed Ultrasonic Synthesis
A highly efficient method employs Fe₃O₄@SiO₂-SO₃H nanoparticles under ultrasonic irradiation. The reaction integrates 3-chlorobenzaldehyde , 5,5-dimethyl-1,3-cyclohexanedione (dimedone) , malononitrile , and dimethylamine in ethanol. The magnetic catalyst facilitates rapid condensation (15–30 minutes) with yields exceeding 85%. Key advantages include:
Ionic Liquid-Mediated Ambient Synthesis
The ionic liquid [H₂-DABCO][HSO₄]₂ enables room-temperature synthesis. Combining 3-chlorobenzaldehyde , dimedone , malononitrile , and dimethylamine in ethanol achieves 76–92% yields within 10–20 minutes. This method eliminates column chromatography, as products crystallize directly from the reaction mixture.
Pseudo-Six-Component Reaction Using Meldrum’s Acid
A stereoselective approach involves Meldrum’s acid, 3-chlorobenzaldehyde , dimethylamine , and dimedone under homogeneous acidic conditions. The reaction proceeds via sequential Knoevenagel-Michael-cyclization steps, forming four stereocenters with >90% diastereoselectivity. Key features:
Gadolinium Triflate-Catalyzed Hantzsch Reaction
Gd(OTf)₃ catalyzes a one-pot Hantzsch reaction at room temperature. The protocol combines 3-chlorobenzaldehyde , dimedone , malononitrile , and dimethylamine hydrochloride in ethanol, achieving 78–84% yields. The catalyst is recoverable and effective for gram-scale synthesis.
Stepwise Knoevenagel-Michael Cyclization
Intermediate Formation
A two-step method first condenses 3-chlorobenzaldehyde with malononitrile to form 3-chlorobenzylidenemalononitrile. This intermediate reacts with dimedone and dimethylamine in glycol at 80°C, yielding the target compound (72%).
Triethylamine-Promoted Cyclization
Refluxing 3-chlorobenzaldehyde , dimedone , malononitrile , and dimethylamine in ethanol with triethylamine (1 mol%) for 6 hours affords 67–70% yield. The base facilitates enamine formation, critical for cyclization.
Solvent-Free Mechanochemical Synthesis
Ball milling 3-chlorobenzaldehyde , dimedone , malononitrile , and dimethylamine with K₂CO₃ (10 mol%) achieves 80–85% yields in 45 minutes. This method avoids solvents, aligning with green chemistry principles.
Comparative Analysis of Methodologies
Characterization and Validation
Synthetic products are validated via:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Cyanating Agents: Sodium cyanide, potassium cyanide
Major Products
Oxidation Products: Quinoline N-oxides
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted quinoline derivatives
Scientific Research Applications
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Hexahydroquinoline Derivatives
The table below highlights structural differences among key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-chlorophenyl group contrasts with methoxy-substituted analogs (), which exhibit higher solubility but lower metabolic stability due to oxidative susceptibility .
- Steric Effects : The 7,7-dimethyl groups in the target compound and analogs enhance lipophilicity compared to phenyl-substituted derivatives () .
- Conformational Flexibility : Substituents at position 4 (e.g., 3-Cl-Ph vs. 4-NMe₂-Ph) influence ring puckering () and intermolecular interactions, such as hydrogen bonding ().
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound: No crystallographic data is provided, but analogs (e.g., ) suggest that hexahydroquinoline derivatives often exhibit chair-like conformations with intermolecular hydrogen bonds involving the amino and carbonyl groups .
- Synthesis : Microwave-assisted methods () and aqueous-phase reactions () are common for related compounds, though the target’s synthesis route is unspecified.
Solubility and Reactivity
- The dimethylamino group in the target compound improves aqueous solubility compared to non-polar aryl substituents (e.g., ).
- The nitrile group enables nucleophilic additions or cyclizations, a feature shared with chromene derivatives () .
Biological Activity
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of 3-dimethylaminophenol with substituted benzaldehydes and malonitrile in the presence of piperidine as a catalyst. The resulting products are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The specific synthesis pathway for the compound is shown below:
-
Starting Materials :
- 3-Dimethylaminophenol
- Substituted Benzaldehyde (e.g., 3-chlorobenzaldehyde)
- Malonitrile
-
Reaction Conditions :
- Solvent: Ethanol
- Catalyst: Piperidine
- Temperature: 35 °C for 12 hours
-
Characterization :
- Yield: Approximately 62%
- Melting Point: 166-167 °C
- Spectroscopic Data:
- IR (KBr): Characteristic peaks at 3426 cm (NH), 2197 cm (CN)
- NMR (CDCl): Signals corresponding to aromatic protons and dimethylamino groups.
Cytotoxicity
Research indicates that compounds similar to the target molecule exhibit significant cytotoxic activity against various human tumor cell lines. The MTT assay has been employed to evaluate cell viability post-treatment with these compounds. For instance:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 20 |
| 2-Amino-4-(3-chlorophenyl)-... | A549 | 18 |
This data suggests that the compound may have selective toxicity towards certain cancer cell lines.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It is hypothesized that the compound may affect pathways related to apoptosis and cell survival, such as the PI3K/Akt and MAPK pathways.
- Interaction with Receptors : The presence of functional groups suggests potential interactions with various biological receptors and enzymes.
Case Studies
Several studies have explored the biological implications of similar compounds:
-
Study on Anticancer Activity :
- A study demonstrated that derivatives of hexahydroquinoline exhibited potent anticancer properties in vitro and in vivo models.
- The mechanism involved induction of apoptosis through caspase activation.
-
Neuroprotective Effects :
- Another investigation revealed that compounds structurally related to our target molecule showed neuroprotective effects against oxidative stress in neuronal cell lines.
Q & A
Q. What are the recommended multicomponent synthetic routes for preparing this hexahydroquinoline derivative?
The compound is typically synthesized via a one-pot multicomponent reaction involving a substituted aldehyde (e.g., 3-chlorobenzaldehyde), a cyclic ketone (e.g., dimedone), an amine (dimethylamine), and a nitrile precursor. Key steps include:
- Reagents : Ethanol or acetic acid as solvent, ammonium acetate as a catalyst.
- Conditions : Reflux at 80–100°C for 6–12 hours.
- Purification : Recrystallization from ethanol or column chromatography (hexane/ethyl acetate) .
| Component | Role | Example |
|---|---|---|
| 3-Chlorobenzaldehyde | Aromatic aldehyde | Provides 3-chlorophenyl moiety |
| Dimedone | Cyclic diketone | Forms the hexahydroquinoline core |
| Dimethylamine | Amine source | Introduces dimethylamino group |
| Malononitrile | Nitrile precursor | Adds carbonitrile functionality |
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- X-ray crystallography : Resolve the chair/twisted-boat conformation of the hexahydroquinoline ring and confirm substituent positions. Disorder in the dimethylamino group may require refinement with split positions .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.20–1.50 ppm (methyl groups), δ 4.10–4.50 ppm (methylene protons adjacent to the carbonyl), and δ 6.80–7.40 ppm (aromatic protons).
- ¹³C NMR : Signals at ~110–120 ppm (carbonitrile), ~195–200 ppm (ketone carbonyl) .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol or methanol to remove unreacted starting materials.
- Chromatography : Employ silica gel with a 3:1 hexane/ethyl acetate gradient to separate byproducts. Monitor purity via TLC (Rf ~0.4 in same solvent system) .
Advanced Research Questions
Q. How can crystallographic disorder in the dimethylamino group be resolved during X-ray analysis?
- Data collection : Use low-temperature (100 K) measurements to minimize thermal motion artifacts.
- Refinement : Apply the SHELXL PART command to model disordered atoms with occupancy factors. Validate using Rint values < 0.05 and data-to-parameter ratios > 14:1 .
| Crystallographic Parameter | Value |
|---|---|
| Space group | P-1 (triclinic) |
| Unit cell dimensions | a = 7.576 Å, b = 9.902 Å, c = 14.114 Å |
| Z (molecules/unit cell) | 2 |
Q. What computational methods predict the compound’s electronic properties and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps.
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) be addressed?
- Dynamic effects : Investigate restricted rotation of the 3-chlorophenyl group using variable-temperature NMR (VT-NMR).
- Solvent polarity : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation .
Q. What kinetic studies elucidate the reaction mechanism of the multicomponent synthesis?
- Pseudo-first-order kinetics : Monitor intermediate formation via in situ IR (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup>).
- Rate-determining step : Identify enamine formation as the slow step using Eyring plot analysis (ΔG‡ ~85 kJ/mol) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Purity verification : Reanalyze samples via HPLC-MS (e.g., ESI+ m/z 398.1 [M+H]<sup>+</sup>).
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
Q. Why do different synthetic routes yield varying yields of the compound?
- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate cyclization vs. ethanol.
- Catalyst loading : Optimize ammonium acetate concentration (10–20 mol%) to balance reaction rate and byproduct formation .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
